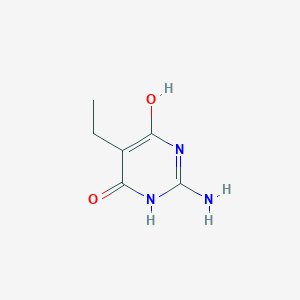

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-ethyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-4(10)8-6(7)9-5(3)11/h2H2,1H3,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIYTJHETGATKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30201-72-0 | |

| Record name | 2-AMINO-4,6-DIHYDROXY-5-ETHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one, a substituted pyrimidine of significant interest in medicinal chemistry and drug development. The document details the primary synthetic pathway, including a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. Furthermore, alternative synthetic strategies are discussed, and the potential biological significance of this class of compounds is explored. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents.[2][3] The 2-aminopyrimidine moiety, in particular, is a privileged structure found in a wide array of pharmacologically active molecules with applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[4][5]

The title compound, this compound, also known as 2-amino-5-ethylpyrimidine-4,6-diol, belongs to the class of 5-substituted 2-amino-4,6-dihydroxypyrimidines. The substitution at the C5 position of the pyrimidine ring is a key determinant of biological activity, influencing the molecule's interaction with various biological targets. While the specific biological profile of the title compound is a subject of ongoing research, its structural analogs have demonstrated interesting pharmacological properties, including the inhibition of nitric oxide (NO) production, suggesting potential anti-inflammatory applications.[6] This guide aims to provide a robust and detailed synthetic protocol to facilitate further investigation into the therapeutic potential of this and related compounds.

Primary Synthetic Strategy: Cyclocondensation of Diethyl Ethylmalonate and Guanidine

The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between diethyl ethylmalonate and guanidine.[6] This reaction is a classic example of the Pinner synthesis of pyrimidines, which involves the condensation of a β-dicarbonyl compound with an amidine.[7]

Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic addition-elimination mechanism. The strong base, typically sodium ethoxide generated in situ from sodium metal and absolute ethanol, deprotonates the guanidine, making it a more potent nucleophile. The deprotonated guanidine then attacks one of the carbonyl carbons of diethyl ethylmalonate. Subsequent intramolecular cyclization and elimination of two molecules of ethanol lead to the formation of the stable pyrimidine ring.

Diagram 1: Proposed Reaction Mechanism

A DOT script visualization of the proposed reaction mechanism.

Caption: Proposed mechanism for the synthesis of the target molecule.

Synthesis of Starting Material: Diethyl Ethylmalonate

A critical precursor for this synthesis is diethyl ethylmalonate. This can be prepared via the alkylation of diethyl malonate with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base like sodium ethoxide.

Experimental Protocol for Diethyl Ethylmalonate Synthesis

-

In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate gradually.

-

Slowly add ethyl iodide or ethyl bromide to the reaction mixture with stirring.

-

Heat the mixture under reflux until the reaction is complete (the solution is no longer alkaline).

-

Remove the ethanol by evaporation.

-

Add water to the residue and extract the product with diethyl ether.

-

Dry the ethereal extract, evaporate the ether, and purify the residue by distillation.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium | 22.99 | 2.3 g | 0.1 |

| Absolute Ethanol | 46.07 | 25 g | ~0.54 |

| Diethyl Malonate | 160.17 | 16 g | 0.1 |

| Ethyl Iodide | 155.97 | 20 g | ~0.13 |

Table 1: Reagents for the synthesis of diethyl ethylmalonate.

Detailed Experimental Protocol for the Synthesis of this compound

The following protocol is adapted from established literature procedures and has been optimized for high yield and purity.[6]

Diagram 2: Experimental Workflow

A DOT script visualization of the experimental workflow.

Caption: Step-by-step experimental workflow for the synthesis.

Reagents and Equipment

| Reagent/Equipment | Specification |

| Sodium Metal | Reagent grade |

| Absolute Ethanol | Anhydrous |

| Guanidine Hydrochloride | 99% purity |

| Diethyl Ethylmalonate | 98% purity |

| Hydrochloric Acid (HCl) | Concentrated |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Magnetic stirrer and hotplate | |

| Buchner funnel and filter paper | |

| pH meter or pH paper |

Table 2: List of required reagents and equipment.

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add metallic sodium (0.56 mol) in portions to absolute ethanol (300 mL) under an inert atmosphere (e.g., argon). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

-

Addition of Reactants: Once all the sodium has dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (0.22 mol) with vigorous stirring. Following this, slowly add diethyl ethylmalonate (0.2 mol).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product will form. Filter the precipitate and wash it with a small amount of cold ethanol.

-

Purification: Dissolve the crude product in a minimum amount of hot water. Acidify the solution to approximately pH 6 with hydrochloric acid. The desired product will precipitate out of the solution.

-

Final Product Handling: Filter the white precipitate, wash it with cold water and then with a small amount of cold ethanol to remove any remaining impurities. Dry the product under vacuum to a constant weight.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: The compound has a high melting point, typically above 250 °C.[6]

-

¹H NMR (DMSO-d₆): Expected signals include peaks for the hydroxyl protons, the amino protons, the ethyl group's methylene and methyl protons. The reported chemical shifts are approximately δ 10.30 (2H, bs, 2x OH), 6.30 (2H, bs, NH₂), 2.14 (2H, q, J = 7.3 Hz), and 0.88 (3H, t, J = 7.3 Hz).[6]

-

¹³C NMR (DMSO-d₆): Expected signals for the pyrimidine ring carbons and the ethyl group carbons. The reported chemical shifts are approximately δ 164.47 (C-4 and C-6), 152.54 (C-2), 91.88 (C-5), 15.62 (C-1'), and 13.89 (C-2').[6]

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol |

| Appearance | White solid |

| Melting Point | >250 °C[6] |

Table 3: Physical and analytical data for this compound.

Alternative Synthetic Strategies

While the cyclocondensation of diethyl ethylmalonate and guanidine is the most common route, other methods for the synthesis of 2-aminopyrimidinone derivatives exist. These can be valuable for creating a diverse library of compounds for structure-activity relationship (SAR) studies.

-

From β-Keto Esters: The reaction of various β-keto esters with guanidine hydrochloride in the presence of a base like potassium hydroxide in ethanol can yield a range of substituted 2-aminopyrimidinones.[8]

-

Microwave-Assisted Synthesis: For rapid synthesis, microwave-assisted methods can be employed. The reaction of β-ketoesters or β-aldehydoesters with guanidine hydrochloride in the presence of a solid base like potassium carbonate can be carried out without a solvent under microwave irradiation.[9]

-

Multi-component Reactions: One-pot, multi-component reactions involving an aldehyde, an active methylene compound (like ethyl cyanoacetate), and guanidine can also be used to synthesize highly functionalized 2-aminopyrimidines.[10]

Purification of the Final Product

The final product, being a polar heterocyclic compound, may require specific purification techniques to achieve high purity, especially for biological testing.

-

Recrystallization: This is the primary method of purification. A suitable solvent system, such as a mixture of ethanol and water, is often effective.[11] The crude product is dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.

-

Column Chromatography: For more challenging purifications, column chromatography can be used. Given the polar nature of the compound, polar stationary phases like silica gel with a polar eluent system may be employed.[12] Alternatively, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/methanol or water/acetonitrile gradients) can be effective for purifying polar compounds.[13][14]

-

Acid-Base Extraction: The amphoteric nature of the product (due to the amino and hydroxyl groups) can be exploited for purification. The compound can be dissolved in a dilute acid, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous solution. A similar process can be done using a dilute base to remove non-acidic impurities.

Conclusion

The synthesis of this compound is a well-established and reproducible process, primarily achieved through the cyclocondensation of diethyl ethylmalonate and guanidine. This guide has provided a detailed, step-by-step protocol for this synthesis, along with methods for the preparation of the starting material and purification of the final product. The discussion of alternative synthetic routes and the biological context of substituted pyrimidines should provide a solid foundation for researchers to not only synthesize this specific molecule but also to design and create novel analogs for drug discovery and development. The methodologies and insights presented herein are intended to empower scientists to confidently and efficiently produce this valuable chemical entity for further scientific exploration.

References

- 1. jchemrev.com [jchemrev.com]

- 2. ijsat.org [ijsat.org]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Analytical Scientist | Purification of polar compounds [theanalyticalscientist.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents.[1] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The journey of a promising pyrimidine derivative from a laboratory curiosity to a clinical candidate is critically dependent on a thorough understanding of its physicochemical properties. These properties, including ionization constant (pKa), lipophilicity (logP), and aqueous solubility, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, ultimately influencing its bioavailability and efficacy.

This technical guide provides a comprehensive examination of the core physicochemical properties of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one, a representative member of this important class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols for the characterization of this and similar molecules. The insights and methodologies presented herein are designed to empower researchers to make informed decisions in the early stages of drug discovery and development.

Chemical Identity

-

IUPAC Name: 2-amino-5-ethyl-4-hydroxy-1H-pyrimidin-6-one[3]

-

Synonyms: 2-Amino-5-ethyl-pyrimidine-4,6-diol, 2-Amino-5-ethyl-4,6-dihydroxypyrimidine[3][4]

-

CAS Number: 30201-72-0[3]

-

Molecular Formula: C₆H₉N₃O₂[3]

-

Molar Mass: 155.15 g/mol [3]

Molecular Structure and Tautomerism

The chemical structure of this compound presents the potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton. For this particular pyrimidine derivative, two main types of tautomerism are of interest: keto-enol and amino-imino tautomerism.

Computational and experimental studies on similar 2-amino-4-hydroxypyrimidine systems have shown a strong preference for the keto and amino forms in both aqueous solution and the solid state.[5][6] The keto form is generally more stable due to the greater strength of the C=O double bond compared to a C=N double bond and favorable resonance stabilization.

The potential tautomeric forms are illustrated below:

Caption: Potential tautomeric forms of the molecule.

The equilibrium between these forms is influenced by factors such as solvent polarity, pH, and temperature. A thorough characterization of a drug candidate should consider the potential for tautomerism, as different tautomers can exhibit distinct physicochemical and biological properties.

Physicochemical Properties

pKa (Acidity Constant)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at a given pH. The ionization state significantly impacts a molecule's solubility, permeability, and binding to its biological target.[7] For this compound, with its amino and hydroxyl/keto groups, both acidic and basic pKa values are expected.

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds.[4]

For this compound, a computed XLogP3-AA value of -0.6 is reported, suggesting that the neutral form of the molecule is hydrophilic.[3] This is consistent with the presence of multiple hydrogen bond donors and acceptors. For ionizable molecules like this one, the logD at physiological pH (7.4) is a more relevant parameter for predicting in vivo behavior.

Aqueous Solubility

Aqueous solubility is a critical property for drug candidates, as poor solubility can lead to low bioavailability and hinder formulation development.[8] The solubility of this compound is expected to be pH-dependent due to its ionizable groups. While specific experimental solubility data is not available, its hydrophilic nature, as suggested by the computed logP, indicates it may have moderate aqueous solubility.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and solid-state stability of a compound. For 2-Amino-5-ethyl-pyrimidine-4,6-diol, an experimentally determined melting point of >250 °C has been reported.[8]

Stability

The chemical stability of a drug candidate is essential for ensuring its shelf-life and safety. Pyrimidine derivatives can be susceptible to degradation via hydrolysis or oxidation, depending on the nature and position of their substituents. Stability testing under various conditions (e.g., different pH values, temperatures, and light exposure) is a crucial part of preformulation studies.[8]

Experimental Protocols

Given the absence of comprehensive experimental data for some of the key physicochemical properties of this compound, the following detailed protocols are provided as a guide for their determination. These methods are widely accepted in the pharmaceutical industry.

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 1 to 13).[9]

-

Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Sample Preparation: In a 96-well UV-transparent microplate, add the buffer solutions to the wells. Then, add a small, constant volume of the compound's stock solution to each well to achieve the desired final concentration.

-

Spectrophotometric Measurement: Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each well using a plate reader.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.

-

pKa Determination: The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[10]

Determination of logP by the Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination.[9]

Caption: Workflow for logP determination by the shake-flask method.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[1]

-

Compound Addition: Accurately weigh the compound and dissolve it in the aqueous phase at a concentration well below its solubility limit.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed container.

-

Equilibration: Shake the container at a constant temperature for a sufficient time (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Separate the aqueous and n-octanol phases, typically by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Thermodynamic (Equilibrium) Aqueous Solubility

This method determines the true equilibrium solubility of a compound.

Caption: Workflow for thermodynamic solubility determination.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. Ensure that undissolved solid remains at the end of the experiment.[5]

-

Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[7]

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | PubChem[3] |

| Molar Mass | 155.15 g/mol | PubChem[3] |

| Melting Point | >250 °C | Experimental[8] |

| pKa | 7.92 (Predicted) | ChemBK[8] |

| XLogP3-AA | -0.6 (Computed) | PubChem[3] |

| Topological Polar Surface Area | 87.7 Ų (Computed) | PubChem[3] |

| Hydrogen Bond Donor Count | 3 (Computed) | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 (Computed) | PubChem[3] |

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 3. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tautomerism and Isomers of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivotal to the fields of medicinal chemistry and drug development is the nuanced understanding of molecular structure and its dynamic states. Pyrimidine derivatives, a cornerstone of many therapeutic agents, exhibit complex tautomeric and isomeric behavior that profoundly influences their physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive exploration of the tautomeric and isomeric landscape of 2-amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one, a representative substituted pyrimidine. We will delve into the theoretical underpinnings of its structural diversity, present robust experimental and computational methodologies for its characterization, and discuss the critical implications of these phenomena in the rational design of novel therapeutics.

The Tautomeric and Isomeric Landscape

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry, particularly for heterocyclic systems like pyrimidines. For this compound, the interplay of keto-enol and amine-imine tautomerism results in a rich variety of potential structures. The presence and relative populations of these tautomers are dictated by factors such as solvent polarity, pH, temperature, and the electronic nature of substituents.[1][2]

The primary tautomeric equilibria for this molecule involve proton transfer between exocyclic and endocyclic nitrogen and oxygen atoms. This leads to several potential forms, with the keto forms generally being more stable in pyrimidine systems.[3][4]

Keto-Enol Tautomerism

The presence of hydroxyl and carbonyl groups gives rise to keto-enol tautomerism. The diketo form is typically the most stable in related dihydroxypyrimidines.

Amine-Imine Tautomerism

The exocyclic amino group can participate in amine-imine tautomerism, where a proton migrates from the amino group to a ring nitrogen.

The principal tautomeric forms are illustrated below:

Caption: Principal tautomeric forms of this compound.

Synthesis and Structural Elucidation

The synthesis of the title compound's tautomeric precursor, 2-amino-5-ethylpyrimidine-4,6-diol, has been achieved through a modified condensation reaction.[5] This method involves the reaction of a monosubstituted malonic acid diester with guanidine in the presence of excess sodium ethoxide.

Caption: Synthetic workflow for 2-amino-5-ethylpyrimidine-4,6-diol.

Spectroscopic and Crystallographic Analysis

A multi-technique approach is essential for the unambiguous characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[6] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers. For the closely related 2-amino-5-ethylpyrimidine-4,6-diol, the following NMR data has been reported in DMSO-d₆.[5]

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 10.30 (bs, 2H) | 2 x OH |

| 6.30 (bs, 2H) | NH₂ | |

| 2.14 (q, 2H) | -CH₂-CH₃ | |

| 0.88 (t, 3H) | -CH₂-CH₃ | |

| ¹³C | 164.47 | C-4 and C-6 |

| 152.54 | C-2 | |

| 91.88 | C-5 | |

| 15.62 | -CH₂-CH₃ | |

| 13.89 | -CH₂-CH₃ |

bs = broad singlet, q = quartet, t = triplet

Infrared (IR) and UV-Vis Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in the molecule. The keto forms will exhibit strong C=O stretching vibrations, while the enol forms will show O-H stretching bands. UV-Vis spectroscopy is also useful, as the different conjugated systems of the tautomers will result in distinct absorption maxima.[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state.[8][9] This technique can unambiguously determine the positions of all atoms, revealing the dominant tautomeric form in the crystal lattice. For many 2-amino-4-oxo-pyrimidine derivatives, the keto form is observed in the solid state.[10]

Caption: Experimental workflow for tautomer analysis.

Computational Insights

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[3][4][11] Computational studies on related hydroxypyrimidine systems have consistently shown that the keto forms are thermodynamically more stable than the enol forms, often by several kcal/mol.[3][4] These calculations can also provide insights into the effects of solvation on the tautomeric equilibrium.

Implications in Medicinal Chemistry

The tautomeric state of a molecule has profound implications for its biological activity.[12] Different tautomers can exhibit distinct hydrogen bonding patterns, which are crucial for receptor-ligand interactions. For instance, the keto and enol forms of a molecule will have different hydrogen bond donor and acceptor capabilities, leading to different binding affinities for a target protein. Furthermore, the lipophilicity and metabolic stability of a drug can be influenced by its tautomeric form. Therefore, a thorough understanding and control of tautomerism are essential for the rational design of potent and selective drug candidates.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Analysis: Integrate the proton signals to determine the relative populations of the different tautomers in solution. Analyze the chemical shifts to assign the signals to the specific tautomeric forms.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, water) of known concentration.

-

Serial Dilution: Perform serial dilutions to obtain a series of solutions with concentrations in the linear range of the spectrophotometer (typically 0.1-1.0 absorbance units).

-

Data Acquisition: Record the absorbance spectra of the solutions over a range of wavelengths (e.g., 200-400 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λmax) for each tautomer.

X-ray Crystallography

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Analysis: Visualize the final crystal structure to determine the tautomeric form present in the solid state.

References

- 1. rsc.org [rsc.org]

- 2. FEUP - From 2-Hydroxypyridine to 4(3<i>H</i>)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium [sigarra.up.pt]

- 3. pubs.acs.org [pubs.acs.org]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one (NMR, IR, MS)

An In-Depth Technical Guide on the Spectroscopic Characterization of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one

Foreword

The structural elucidation of novel or synthesized compounds is the bedrock of chemical and pharmaceutical research. For heterocyclic molecules like this compound, a comprehensive analytical approach is not merely procedural but essential for confirming identity, purity, and understanding potential biological activity. This guide provides a detailed framework for the spectroscopic characterization of this target molecule, synthesizing established analytical protocols with field-proven insights. While specific experimental data for this exact compound is not publicly cataloged, this document presents a robust, predictive analysis based on foundational spectroscopic principles and data from structurally analogous pyrimidine derivatives.

The Compound: Structure, Significance, and Analytical Challenges

This compound is a substituted pyrimidine. The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleobases and a wide array of therapeutic agents. The substituents—amino, ethyl, and hydroxyl groups—impart specific electronic and steric properties that dictate the molecule's chemical behavior.

A key analytical challenge with hydroxypyrimidines is the potential for keto-enol tautomerism. The molecule can exist in different isomeric forms, and the predominant tautomer in a given state (solid vs. solution) must be determined. Spectroscopic analysis is the definitive method for resolving this ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular structure with high confidence.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating NMR experiment requires careful planning from sample preparation to data acquisition.

Methodology:

-

Sample Preparation: Dissolve 5–10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expert Insight: DMSO-d₆ is the solvent of choice for this class of compounds. Its high polarity effectively dissolves the polar pyrimidinone, and its ability to form hydrogen bonds helps to slow the chemical exchange of labile protons (-OH, -NH, -NH₂), making them observable as distinct, albeit often broad, signals.

-

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for superior signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse experiment.

-

Scans: 16-32 scans for adequate signal-to-noise (S/N).

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled pulse program (e.g., zgpg30) to yield a spectrum of singlets for each unique carbon.

-

Scans: 1024 or more scans are typically necessary due to the low natural abundance of ¹³C.

-

Referencing: Calibrate to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

-

Predicted ¹H NMR Data & Interpretation (400 MHz, DMSO-d₆)

The following table summarizes the expected proton signals. These predictions are based on established chemical shift principles and data from similar substituted pyrimidinones.[1][2]

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| 10.5 - 11.5 | br s | 1H | NH (ring) | The amide-like proton is deshielded by the adjacent carbonyl and ring nitrogens. Broadness is due to quadrupolar coupling and potential exchange. |

| 9.8 - 10.8 | br s | 1H | OH | The enolic or phenolic proton is acidic and highly sensitive to concentration and residual water. It appears as a broad, exchangeable singlet. |

| 6.5 - 7.5 | br s | 2H | NH ₂ | Protons on the exocyclic amino group are often broad and can appear downfield due to resonance delocalization. |

| 2.25 - 2.45 | q | 2H | -CH ₂CH₃ | Methylene protons split by the adjacent three methyl protons into a quartet (J ≈ 7.5 Hz). |

| 1.00 - 1.20 | t | 3H | -CH₂CH ₃ | Methyl protons split by the adjacent two methylene protons into a triplet (J ≈ 7.5 Hz). |

Predicted ¹³C NMR Data & Interpretation (100 MHz, DMSO-d₆)

The carbon spectrum complements the proton data, confirming the carbon backbone.

| Predicted δ (ppm) | Assignment | Rationale |

| ~168 | C 4 (C=O) | The carbonyl carbon is strongly deshielded and appears furthest downfield. |

| ~160 | C 2 (C-NH₂) | The carbon attached to the electron-donating amino group is significantly downfield. |

| ~155 | C 6 (C-OH) | The carbon bearing the hydroxyl group is also highly deshielded. |

| ~105 | C 5 (C-ethyl) | This is the most upfield of the ring carbons, shielded by the adjacent substituents. |

| ~18 | -C H₂CH₃ | Aliphatic methylene carbon. |

| ~12 | -CH₂C H₃ | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹.

Predicted IR Data & Interpretation

The IR spectrum will provide a unique fingerprint, with key absorptions confirming the functional groups identified by NMR.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3450 (broad) | N-H and O-H stretch | -NH₂, -OH, ring -NH |

| 2870 - 2960 | C-H stretch | Ethyl group (-CH₂CH₃) |

| ~1680 | C=O stretch | Amide/Urea carbonyl in the ring |

| ~1620 | C=C / C=N stretch | Pyrimidine ring vibrations |

| ~1580 | N-H bend | Amino group scissoring |

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of a comprehensive spectroscopic characterization.

Caption: An integrated workflow for structural elucidation using orthogonal spectroscopic methods.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is the final piece of the puzzle, providing the molecular weight of the compound and, with high resolution, its exact elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target, minimizing fragmentation and preserving the molecular ion.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Ionization: Operate the ESI source in positive ion mode. The acidic protons on the molecule make it readily susceptible to protonation.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Predicted MS Data & Interpretation

-

Molecular Formula: C₆H₉N₃O₂

-

Monoisotopic Mass: 155.0695 g/mol

-

Expected Ion: In positive mode ESI, the primary ion will be the protonated molecule, [M+H]⁺.

-

Predicted m/z: A prominent peak will be observed at m/z 156.0768 .

-

Trustworthiness through HRMS: The power of HRMS lies in its accuracy. The experimentally measured mass should be within a very narrow tolerance (e.g., < 5 ppm) of the calculated exact mass. This allows for the unambiguous determination of the elemental formula, ruling out other potential structures with the same nominal mass. For example, a formula of C₇H₁₃N₃O would have a [M+H]⁺ ion at m/z 156.1131, which is easily distinguishable by HRMS.

Conclusion: A Self-Validating Analytical System

The structural characterization of this compound is achieved through a synergistic, multi-technique approach. NMR spectroscopy maps the C-H framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Each technique provides a layer of evidence that, when combined, offers an unambiguous and self-validating confirmation of the molecular structure, an absolute requirement for advancing research in drug development and chemical sciences.

References

Crystal structure of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one

An In-depth Technical Guide to the Crystal Structure of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, directly impacting its efficacy and viability as a therapeutic agent. This guide provides a comprehensive technical overview of the methodologies and analytical processes involved in determining and understanding the crystal structure of this compound, a pyrimidine derivative of significant interest in medicinal chemistry. While a definitive, publicly archived crystal structure for this specific compound is not available at the time of this writing, this document will proceed by using a closely related analogue, 2-amino-6-chloro-5-ethylpyrimidine, as a case study to illustrate the experimental and analytical workflow. We will delve into the synthesis and crystallization, the principles and practice of single-crystal X-ray diffraction, and the detailed analysis of the resulting structural data. This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to the characterization of novel small molecules.

Introduction: The Central Role of Crystal Structure in Drug Development

Pyrimidine and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antiviral and anticancer drugs. Their biological activity is intimately linked to their three-dimensional structure, which governs their interactions with molecular targets. This compound is a member of this vital class of compounds, and a thorough understanding of its solid-state properties is paramount for its potential development.

The determination of a molecule's crystal structure through single-crystal X-ray diffraction (SC-XRD) provides the most unambiguous and detailed information about its atomic arrangement, including bond lengths, bond angles, and intermolecular interactions. This knowledge is not merely academic; it has profound practical implications in drug development. It allows for the rational design of new drug candidates, the understanding of structure-activity relationships (SAR), and the optimization of formulation and delivery strategies. Furthermore, different crystalline forms, or polymorphs, of the same compound can exhibit vastly different solubilities, stabilities, and bioavailabilities, making crystallographic analysis an indispensable tool in pharmaceutical sciences.

Synthesis and Crystallization: From Powder to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The protocol described here is a representative synthesis for a related pyrimidine derivative, which serves to illustrate the general methodology.

Illustrative Synthesis of a Pyrimidine Analogue

The synthesis of 2-amino-5-ethyl-pyrimidinyl derivatives often involves a condensation reaction. For instance, the synthesis of 2-amino-6-chloro-5-ethylpyrimidine can be achieved through the reaction of this compound with a chlorinating agent like phosphorus oxychloride. This reaction substitutes the hydroxyl group with a chlorine atom, a common strategy to create intermediates for further functionalization.

Experimental Protocol: Synthesis of 2-amino-6-chloro-5-ethylpyrimidine

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Whitepaper: A Technical Guide to the Discovery and Initial Characterization of Novel Pyrimidinone Compounds

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth technical framework for the discovery and initial characterization of novel pyrimidinone compounds. We traverse the path from rational design and synthesis to rigorous physicochemical and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and self-validating protocols to streamline the early stages of the drug discovery pipeline.

Introduction: The Pyrimidinone Scaffold in Medicinal Chemistry

Pyrimidinone derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery. Their structural similarity to the nucleobases found in DNA and RNA (cytosine, thymine, and uracil) allows them to interact with a wide range of biological targets, such as enzymes and receptors.[2][4] The versatility of the pyrimidine ring system permits diverse substitutions, enabling fine-tuning of physicochemical properties and pharmacological activity.[5] Consequently, these compounds are frequently investigated for a multitude of therapeutic applications, from oncology to infectious diseases.[6][7] The discovery process for new chemical entities within this class hinges on a logical, multi-step workflow, beginning with synthesis and culminating in preliminary preclinical assessment.

Synthesis of Novel Pyrimidinone Scaffolds

The synthesis of the pyrimidinone core is typically achieved through cyclocondensation reactions.[8] One of the most established and versatile methods is the Biginelli reaction , a one-pot, three-component synthesis that offers operational simplicity and access to a wide range of dihydropyrimidinones.[9]

Causality in Synthetic Strategy: The Biginelli Reaction

The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[9] The choice of catalyst is critical; Lewis acids such as MgBr₂, CuI, or protic acids like HCl are often employed to activate the aldehyde carbonyl group, thereby facilitating nucleophilic attack and driving the reaction towards the cyclized product.[1][9] This multicomponent approach is highly efficient, allowing for the rapid generation of molecular diversity from readily available starting materials.[10]

Workflow for Pyrimidinone Synthesis

Caption: High-level workflow from synthesis to preliminary screening.

Detailed Protocol: One-Pot Synthesis of a Dihydropyrimidinone Derivative

This protocol describes a representative Biginelli reaction for synthesizing a novel dihydropyrimidinone.

-

Reactant Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g) in ethanol (30 mL).

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL). The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and initiating the cascade of reactions.

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C) with continuous stirring.

-

Self-Validating Monitoring: Monitor the reaction's progress every hour using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate). The disappearance of the starting aldehyde spot indicates reaction completion, typically within 4-6 hours.

-

Isolation and Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and dry it in a desiccator.[11] For higher purity, the crude product can be recrystallized from hot ethanol or purified via column chromatography.

Physicochemical Characterization

Unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach is the standard for characterizing novel compounds.[12]

Spectroscopic Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[13] ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon framework.[14]

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z), which confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Fragmentation patterns observed in the mass spectrum offer additional structural clues.[15][16]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For pyrimidinones, characteristic peaks include N-H stretches (around 3100-2900 cm⁻¹), C=O stretches (1670-1690 cm⁻¹), and C=S stretches (if using thiourea, 1170-1177 cm⁻¹).[14][17]

Detailed Protocol: Standard Characterization Workflow

-

Sample Preparation (NMR): Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[11]

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[13]

-

Sample Preparation (MS): Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.

-

MS Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer to obtain the molecular ion peak ([M+H]⁺ or [M-H]⁻).[15]

-

Purity Analysis (HPLC): Prepare a standard solution of the compound and analyze it using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase. A single sharp peak indicates high purity.

Table 1: Representative Characterization Data for a Hypothetical Pyrimidinone

| Analysis Type | Parameter | Observed Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 12.44 (br s, 1H), 7.76 (s, 1H), 7.61 (d, 2H), 2.25 (s, 3H) | Corresponds to N-H protons, pyrimidine C-H, aromatic protons, and a methyl group, respectively.[17] |

| ¹³C NMR | Chemical Shift (δ) | 175.0, 160.0, 148.5, 129.0, 101.2, 18.1 | Corresponds to thiocarbonyl, carbonyl, aromatic, and aliphatic carbons.[14] |

| LC-MS | [M+H]⁺ | 372.08 | Confirms the molecular weight of the target compound (MW = 371.07 g/mol ). |

| Elemental Analysis | C, H, N % | C: 61.44, H: 4.07, N: 11.31 | Matches the calculated elemental composition (C: 61.45, H: 4.06, N: 11.31). |

Initial Biological Evaluation

The goal of initial biological screening is to confirm the compound's activity against a specific target or in a relevant disease model, typically through in vitro assays.[18][19] These assays provide crucial data on potency and cytotoxicity, guiding the next steps in the drug development process.[20]

Rationale for In Vitro Assays

In vitro studies are conducted outside of a living organism, using isolated cells or biomolecules.[18] This controlled environment allows for precise measurement of a compound's direct effects, offering advantages in scalability, cost-effectiveness, and reproducibility over in vivo models.[21] They are essential for establishing a preliminary structure-activity relationship (SAR).

Diagram of a Kinase Inhibition Pathway

Caption: Pyrimidinone acting as a competitive ATP inhibitor in a kinase pathway.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondria, where viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

-

Cell Culture: Seed human cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[22]

-

Compound Treatment: Prepare serial dilutions of the novel pyrimidinone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[23]

Preliminary ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage drug development failures.[24][25] While comprehensive ADMET studies are conducted later, in silico and simple in vitro models can provide valuable early flags.[]

-

In Silico Prediction: Various computational tools and web servers (e.g., admetSAR, SwissADME) can predict properties like oral bioavailability, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential toxicity based on the compound's structure.[24][27]

-

In Vitro Assays: Simple, high-throughput assays can provide early experimental data. Examples include:

Table 2: Example of an Early ADMET Profile for a Lead Compound

| Parameter | Method | Result | Implication |

| Solubility | Kinetic Solubility Assay | 75 µM at pH 7.4 | Acceptable for initial in vitro assays. |

| Absorption | In Silico (Caco-2) | High predicted permeability | Likely good oral absorption. |

| Metabolism | In Vitro (Human Liver Microsomes) | t½ = 45 min | Moderate metabolic stability. |

| Toxicity | In Silico (hERG Inhibition) | Low risk | Low potential for cardiotoxicity. |

| Drug-Likeness | Lipinski's Rule of 5 | 0 violations | Good physicochemical properties for an oral drug. |

Conclusion

The systematic process outlined in this guide—from logical synthesis and rigorous characterization to targeted biological and preliminary ADMET evaluation—provides a robust framework for the discovery of novel pyrimidinone compounds. By integrating principles of causality and self-validation into each experimental protocol, researchers can efficiently identify and advance promising lead candidates, increasing the probability of success in the complex landscape of drug development.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. scispace.com [scispace.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. growingscience.com [growingscience.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. benchchem.com [benchchem.com]

- 13. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. article.sapub.org [article.sapub.org]

- 16. iosrjournals.org [iosrjournals.org]

- 17. mdpi.com [mdpi.com]

- 18. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 19. axxam.com [axxam.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 27. ADMETlab 2.0 [admetmesh.scbdd.com]

- 28. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Biological Screening of 2-Amino-5-Substituted-6-Hydroxypyrimidines

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like the nucleobases cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made its synthetic derivatives a focal point for drug discovery, leading to a plethora of compounds with a broad spectrum of therapeutic activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] Specifically, the 2-amino-6-hydroxypyrimidine core offers a rich template for chemical modification, particularly at the C5 position. The substituents at this position can profoundly influence the molecule's steric, electronic, and pharmacokinetic properties, thereby modulating its biological activity.

This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of novel 2-amino-5-substituted-6-hydroxypyrimidines. We will move beyond a mere listing of assays to explain the strategic rationale behind a tiered screening cascade, ensuring that resources are focused on compounds with the highest therapeutic potential. Each protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Part 1: Foundational Analysis - Cytotoxicity and Therapeutic Index

Before assessing for specific therapeutic effects, it is imperative to determine the inherent toxicity of the synthesized compounds. This foundational step establishes a concentration window for all subsequent assays and provides an early indication of the compound's potential therapeutic index. The most common and reliable method for this is the assessment of cell viability in the presence of the compound.

Core Principle: Assessing Metabolic Health

Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes.[5] Assays like the MTT and XTT assays leverage the ability of these enzymes to reduce a tetrazolium salt to a colored formazan product, providing a quantitative measure of cell viability.[5][6][7]

Experimental Protocol 1: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric endpoint assay for quantifying cell viability.[6][7] It relies on the conversion of the yellow, water-soluble 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to an insoluble purple formazan by mitochondrial dehydrogenases in living cells.[5][7]

Step-by-Step Methodology:

-

Cell Seeding: Plate a relevant human cancer cell line (e.g., A549 for lung cancer) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the test pyrimidine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations (e.g., from 0.1 µM to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in diluted HCl) to each well to dissolve the formazan crystals.[6][8]

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the concentration that inhibits 50% of cell growth (IC₅₀).

Part 2: The Tiered Screening Cascade - From Broad Activity to Specific Mechanisms

A logical, tiered approach is the most efficient method for screening a new chemical library. It begins with broad, high-throughput assays to identify "hits" and progressively moves towards more specific, mechanism-of-action-focused assays for the most promising candidates.

Screening Workflow Overview

The following diagram illustrates a robust workflow for the biological evaluation of our pyrimidine library.

Caption: A tiered biological screening workflow for novel pyrimidine derivatives.

Tier 1 Screening: Identifying Primary Biological Activity

Given that pyrimidine analogues are used as anticancer drugs (e.g., Tarceva®), evaluating the antiproliferative activity of new derivatives is a logical starting point.[1]

-

Rationale: A broad initial screen against a panel of diverse cancer cell lines can reveal tissue-specific sensitivities and provide early clues about the mechanism of action.[9] The cytotoxicity data from Protocol 1 serves as an initial antiproliferative assessment.

The rise of multidrug-resistant pathogens necessitates the search for new antimicrobial agents, and pyrimidine derivatives have shown significant promise in this area.[3][10]

-

Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of a potential antimicrobial agent. It is determined using a broth microdilution method.[11][12]

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.[12]

-

Inoculum Preparation: Grow bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + broth), negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).[12]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Oxidative stress is implicated in numerous diseases. Pyrimidine derivatives have been investigated for their antioxidant properties.[13]

-

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid, simple, and widely used spectrophotometric methods for evaluating the radical scavenging ability of compounds.[14][15][16] The DPPH radical is a stable free radical that shows a deep purple color, which is reduced to a yellow color in the presence of an antioxidant.[15]

Experimental Protocol 3: DPPH Radical Scavenging Assay

-

Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[14]

-

Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.[15] Ascorbic acid or Trolox can be used as a positive control.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.[14]

Tier 2 Screening: Mechanistic Elucidation of "Hits"

Compounds that demonstrate significant and selective activity in Tier 1 assays ("hits") are advanced to more focused mechanistic studies.

Many 2-aminopyrimidine derivatives function as potent kinase inhibitors, a critical class of anticancer drugs.[17] If a compound shows significant antiproliferative activity, assessing its effect on key kinases involved in cancer signaling is a crucial next step.

-

Rationale: An in vitro kinase assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase enzyme.[18] This provides direct evidence of target engagement.

Caption: Mechanism of action for a typical kinase inhibitor.

Experimental Protocol 4: In Vitro Kinase Assay (Generic)

-

Reaction Setup: In a microplate, combine the purified recombinant kinase enzyme, a specific substrate (protein or peptide), and the test compound at various concentrations in a kinase buffer.[19]

-

Initiation: Start the reaction by adding an ATP solution (often containing radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method).[18][19][20]

-

Incubation: Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for phosphorylation.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS loading dye).[19]

-

Detection & Quantification: Separate the phosphorylated substrate from the remaining ATP. If using radioactivity, this can be done via SDS-PAGE followed by autoradiography or by capturing the substrate on a filter membrane and using a scintillation counter.[19][20] For non-radioactive methods, fluorescence or luminescence is measured.[18]

-

Analysis: Determine the IC₅₀ value of the compound for the specific kinase.

Certain 6-hydroxypyrimidine derivatives have shown promising activity against a range of viruses, including herpes viruses and HIV.[4][21]

-

Rationale: A plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell culture monolayer.

Data Presentation: Summarizing Screening Results

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison and identification of lead candidates.

Table 1: Hypothetical Biological Screening Data for 2-Amino-5-Substituted-6-Hydroxypyrimidines

| Compound ID | 5-Substituent | Cytotoxicity IC₅₀ (µM) (A549 cells) | Antibacterial MIC (µg/mL) (S. aureus) | Antioxidant IC₅₀ (µM) (DPPH Assay) | Kinase Inhibition IC₅₀ (µM) (CDK2) |

| PYR-001 | -H | >100 | >128 | 85.2 | >50 |

| PYR-002 | -Methyl | 75.4 | 64 | 62.1 | 41.3 |

| PYR-003 | -Propyl | 42.1 | 32 | 78.9 | 15.8 |

| PYR-004 | -Phenyl | 8.3 | >128 | >100 | 0.45 |

| PYR-005 | -4-F-Phenyl | 6.1 | >128 | >100 | 0.12 |

| Ciprofloxacin | n/a | n/a | 2 | n/a | n/a |

| Roscovitine | n/a | 15.0 | n/a | n/a | 0.20 |

Data are hypothetical. IC₅₀/MIC values are concentrations for 50% inhibition/minimum inhibitory concentration. Bold values indicate potent activity.

Part 3: Target Validation and Lead Optimization

The final tier focuses on validating the proposed biological target and understanding the structure-activity relationship (SAR) to guide the synthesis of more potent and selective analogues.

Molecular Docking

-

Rationale: For hits with a well-defined molecular target (e.g., a specific kinase), in silico molecular docking can predict the binding mode and interactions within the target's active site.[13][22][23] This provides a structural hypothesis for the observed activity and can guide future chemical modifications. The accuracy of the docking protocol can be validated by re-docking a known co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) is <2 Å.[22]

The results from docking, combined with the empirical data from the screening cascade, form a powerful feedback loop for medicinal chemists to design and synthesize the next generation of compounds, optimizing for potency, selectivity, and drug-like properties.

References

- 1. mdpi.com [mdpi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. benchchem.com [benchchem.com]

- 4. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. Cell viability assays | Abcam [abcam.com]

- 8. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. In vitro kinase assay [protocols.io]

- 20. In Vitro Kinase Assays | Revvity [revvity.co.jp]

- 21. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 [mdpi.com]

- 23. remedypublications.com [remedypublications.com]

In Silico Modeling of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one, a pyrimidine derivative with therapeutic potential. Pyrimidine scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, yet flexible, approach to computational analysis. We will delve into the causal relationships behind methodological choices, ensuring a self-validating system of protocols. Our exploration will encompass ADMET profiling, target identification and selection, molecular docking, molecular dynamics simulations, and pharmacophore modeling, providing a robust computational workflow for the evaluation of this and similar compounds.

Introduction: The Pyrimidine Scaffold and the Promise of this compound

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[2] Their versatile nature allows for a broad spectrum of pharmacological activities. The subject of this guide, this compound, is a molecule of interest due to its structural similarities to known bioactive compounds. An initial in silico assessment is a cost-effective and efficient first step in elucidating its therapeutic potential and guiding further experimental validation.

This guide will present a hypothetical, yet scientifically rigorous, in silico workflow. We will explore its potential as an inhibitor of two well-established drug targets: Dihydrofolate Reductase (DHFR) and Cyclooxygenase-2 (COX-2). DHFR is a key enzyme in nucleotide synthesis, and its inhibition is a proven strategy in cancer and antimicrobial therapies.[3][4] COX-2 is a central mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs.[5][6]